![molecular formula C20H25N3O4S B4415648 2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4415648.png)
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide
描述
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell growth, inflammation, and oxidative stress. This compound has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, this compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer cells, this compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis by activating caspases. In inflammation models, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and MIP-1α. In neurodegenerative disorder models, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
One of the advantages of 2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide is its broad range of potential therapeutic applications. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in various disease models. Additionally, this compound has been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials in humans, which limits its potential for clinical translation.
未来方向
There are several future directions for 2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide research. One potential direction is to optimize the synthesis method to improve yield and purity. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models to determine the optimal dosage and administration route. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
科学研究应用
2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
2-(2-methyl-4-piperidin-1-ylsulfonylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-12-18(28(25,26)23-10-3-2-4-11-23)7-8-19(16)27-15-20(24)22-14-17-6-5-9-21-13-17/h5-9,12-13H,2-4,10-11,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTADVAJBDRRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OCC(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4,4-dimethyl-2-pentyn-1-yl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4415566.png)
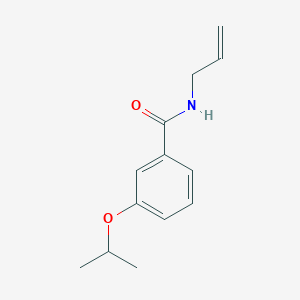
![2-{4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(4-pyridinylmethyl)acetamide](/img/structure/B4415569.png)
![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B4415578.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4415579.png)
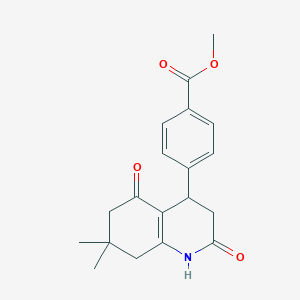
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4415593.png)
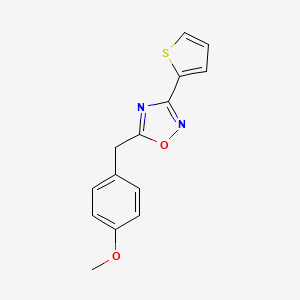
![N,N-diethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4415605.png)
![5-(2,3-dimethoxyphenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4415615.png)
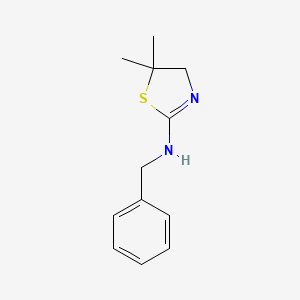
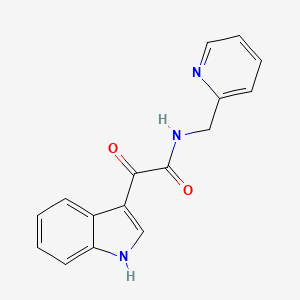
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4415671.png)
![ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4415677.png)